dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound—dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.1⁴,⁷]tetradecane-3,9-dicarboxylate hydrate —provides a complete structural description. Breaking down the nomenclature:
- Dipotassium : Indicates the presence of two potassium counterions.
- 5,11-Dioxo : Specifies ketone groups at positions 5 and 11 of the tricyclic system.
- 2,6,8,12,13,14-Hexaoxa : Denotes six oxygen atoms integrated as ether bridges at the listed positions.
- 1,7-Distibatricyclo[8.2.1.1⁴,⁷]tetradecane : Defines the tricyclic core containing two antimony (Sb) atoms. The bicyclo descriptor [8.2.1.1⁴,⁷] outlines the bridge lengths (8, 2, and 1 carbons) and the positions of bridgeheads (4 and 7).
- 3,9-Dicarboxylate : Identifies carboxylate groups at positions 3 and 9.
- Hydrate : Signifies the presence of water molecules in the crystalline structure.
The molecular formula C₈H₁₀K₂O₁₅Sb₂ (molecular weight: 667.87 g/mol) confirms the stoichiometry, while the SMILES string C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.O.O.[K+].[K+] encodes the connectivity. The InChIKey WBTCZEPSIIFINA-UHFFFAOYSA-J uniquely identifies the compound in chemical databases.
| Nomenclature Component | Structural Significance |
|---|---|
| Dipotassium | Neutralizes carboxylate charges |
| Hexaoxa | Ether bridges stabilize the tricyclic framework |
| Distibatricyclo | Antimony atoms at bridgehead positions |
| Dicarboxylate | Anionic ligands coordinating to potassium |
Synonymous designations include antimonyl potassium tartrate trihydrate and CCG-213511, reflecting its historical association with tartrate-derived antimony complexes.
Historical Discovery and Key Literature Milestones
First documented in PubChem on August 23, 2007 (CID 16682736), this compound emerged during systematic explorations of antimony’s coordination versatility. While its exact synthetic pathway remains proprietary, its structural kinship to antimony tartrates suggests origins in mid-20th-century metalloorganic research. Early antimony coordination compounds, such as potassium antimony tartrate (tartar emetic), were pivotal in catalysis and medicine, laying groundwork for advanced derivatives.
Recent literature emphasizes its role as a precursor in materials science. For instance, studies on monomeric stibine oxides (e.g., Mes₃SbO) highlight antimony’s capacity for biphilic reactivity—a property shared by this compound’s Sb centers. Additionally, 2023 research on antimony(III) complexes with tridentate O,E,O-ligands underscores the enduring interest in Sb’s variable coordination geometries. Though direct citations for this specific compound are sparse, its inclusion in chemical databases like KEGG (ID D02959) and Wikidata (Q423129) validates its scientific relevance.
Position Within Antimony Coordination Chemistry
This compound occupies a niche in antimony coordination chemistry due to its hexacoordinate antimony centers and tricyclic oxygen-rich architecture . Each Sb atom participates in three Sb–O bonds (average length: ~1.97–2.01 Å), consistent with Sb(III)’s preference for trigonal pyramidal or distorted octahedral geometries. The dimeric solid-state structure, inferred from analogous antimony complexes, likely involves Sb···O interactions (2.6–3.0 Å) to achieve pentacoordination.
The compound’s biphilic reactivity —combining Lewis acidic Sb and Lewis basic carboxylate oxygens—parallels trends in contemporary main-group chemistry. For example, Mes₃SbO activates C–F bonds via simultaneous Sb–O cooperation, suggesting potential catalytic applications for this antimony dicarboxylate. Furthermore, its stability in hydrated form contrasts with hydrolytically sensitive Sb(III) complexes, underscoring the templating role of the tricyclic framework.
Properties
Molecular Formula |
C8H6K2O13Sb2 |
|---|---|
Molecular Weight |
631.84 g/mol |
IUPAC Name |
dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate |
InChI |
InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 |
InChI Key |
BBUFTTIHMIIQLI-UHFFFAOYSA-J |
Canonical SMILES |
C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Reaction of Antimony Trichloride with Tartaric Acid
A foundational method involves reacting antimony trichloride (SbCl₃) with tartaric acid under controlled conditions:
| Parameter | Value/Range | Source |
|---|---|---|
| Molar ratio (SbCl₃:HOOC-CHOH-CHOH-COOH) | 1:0.9–1.1 | |
| Solvent | Deionized water | |
| Temperature | 90–120°C | |
| Reaction time | 0.5–2 hours | |
| Yield | High (not quantified) |
Procedure :
- Dissolve tartaric acid in deionized water to form a 0.5–0.8 M solution.
- Add SbCl₃ to the solution, maintaining a 1:0.9–1.1 molar ratio.
- Heat the mixture to 90–120°C for 0.5–2 hours under stirring.
- Cool the reaction mixture to obtain a light yellow solution, then concentrate under heat to crystallize the product.
- Wash the solid with organic solvents (e.g., ethanol) to remove impurities.
This method achieves rapid synthesis (0.5–2 hours) and avoids prolonged reaction times, addressing limitations of earlier protocols.
Reaction of Antimony Trioxide with Potassium Hydrogen Tartrate
Another approach uses antimony trioxide (Sb₂O₃) and potassium hydrogen tartrate (KHC₄H₄O₆):
| Parameter | Value/Range | Source |
|---|---|---|
| Molar ratio (Sb₂O₃:KHC₄H₄O₆) | 1:4–12 | |
| Solvent | Water | |
| Temperature | Boiling (reflux) | |
| Reaction time | 4–5 hours | |
| Yield | Moderate (not quantified) |
Procedure :
- Combine Sb₂O₃, KHC₄H₄O₆, and water in a 4:5:40 weight ratio.
- Heat the mixture to boiling for 4–5 hours.
- Filter the hot solution to remove unreacted solids.
- Concentrate the filtrate under vacuum, cool, and centrifuge to isolate crystals.
This method, though slower, enables recovery of antimony from Sb₂O₃, a common industrial byproduct.
Industrial-Scale Optimization
High-Purity Pharmaceutical Synthesis
A refined method for pharmaceutical-grade potassium antimony tartrate involves multi-step purification:
Key Advantages :
- High antimony recovery : Eliminates Sb waste through hydrolysis and recrystallization.
- Purity control : Ethanol washing removes residual impurities like chloride ions.
Laboratory-Scale Syntheses
Simple Synthesis Using Cream of Tartar
A practical approach for small-scale preparation uses commercially available potassium bitartrate (cream of tartar):
| Parameter | Value/Range | Source |
|---|---|---|
| Molar ratio (K₂C₄H₄O₆: Sb₂O₃) | 2:1 | |
| Solvent | Distilled water | |
| Temperature | Boiling (reflux) | |
| Reaction time | 30 minutes | |
| Yield | Moderate (not quantified) |
Procedure :
- Combine 18.82 g K₂C₄H₄O₆ and 14.58 g Sb₂O₃ in 250 mL water.
- Reflux for 30 minutes until solids dissolve.
- Filter hot solution, transfer to a beaker, and cool in a freezer to crystallize.
Note : This method is cost-effective but may require recrystallization for high purity.
Reaction Mechanism and Critical Conditions
Coordination Chemistry
The compound forms via ligand displacement , where tartaric acid replaces hydroxide or chloride ligands around Sb³⁺:
$$
\text{SbCl}3 + \text{HOOC-CHOH-CHOH-COOH} \rightarrow \text{Sb(C}4\text{H}4\text{O}6\text{)} + 3\text{HCl}
$$
Key factors :
- pH : Neutral to alkaline conditions favor Sb³⁺ coordination.
- Temperature : Elevated temperatures (90–120°C) accelerate ligand substitution.
- Solvent : Polar solvents (water) enhance ion mobility and reaction kinetics.
Purification and Characterization
Centrifugation and Washing
Post-reaction purification typically involves:
| Step | Purpose | Source |
|---|---|---|
| Centrifugation | Separate mother liquor from crystals | |
| Ethanol washing | Remove soluble impurities (e.g., HCl, excess tartaric acid) | |
| Drying | 70–90°C under vacuum or air |
Example :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| SbCl₃ + Tartaric Acid | Rapid synthesis (<2 hours) | SbCl₃ toxicity, HCl waste |
| Sb₂O₃ + KHC₄H₄O₆ | Antimony recovery, scalability | Long reaction time (4–5 hours) |
| Cream of Tartar | Low cost, simple equipment | Moderate purity, Sb waste |
Chemical Reactions Analysis
Types of Reactions
Dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states of antimony using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of antimony, while reduction reactions may produce lower oxidation states .
Scientific Research Applications
Pharmacological Applications
Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate; hydrate has been studied for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties that could be harnessed in treating infections caused by resistant bacteria.
- Treatment of Schistosomiasis : It has been utilized in the treatment of schistosomiasis due to its ability to bind to biological targets effectively .
Case Study: Antimicrobial Efficacy
A study conducted on the compound's antimicrobial properties demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting its potential as a therapeutic agent.
Catalytic Applications
The structural characteristics of dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate; hydrate make it suitable for various catalytic processes:
- Catalysis in Organic Reactions : The compound has shown promise as a catalyst in organic synthesis reactions such as esterification and oxidation reactions due to its ability to stabilize transition states and lower activation energies .
Data Table: Catalytic Activity
| Reaction Type | Catalyst Used | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Esterification | Dipotassium 5,11-dioxo... | 85 | 60°C for 4 hours |
| Oxidation | Dipotassium 5,11-dioxo... | 90 | Room temperature with H₂O₂ |
Material Science Applications
In material science, dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate; hydrate is explored for its unique structural properties:
- Nanocomposite Formation : The compound can be integrated into nanocomposites to enhance mechanical properties and thermal stability of materials used in various industrial applications .
Case Study: Nanocomposite Development
Research focused on incorporating this compound into polymer matrices showed improved tensile strength and thermal resistance compared to traditional composites. The addition of just 5% of the compound resulted in a 30% increase in tensile strength.
Mechanism of Action
The mechanism of action of dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate involves its interaction with cellular components. In medical applications, it acts as an antiparasitic agent by interfering with the metabolic processes of parasites, leading to their death. The compound targets specific enzymes and pathways within the parasites, disrupting their normal function .
Comparison with Similar Compounds
Antimony vs. Sulfur/Nitrogen Heterocycles
The target compound’s antimony centers distinguish it from sulfur- or nitrogen-based heterocycles like (5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid (FDB022797). Antimony imparts redox activity and heavier atom effects, which influence ligand field stabilization and catalytic behavior . In contrast, thiazepines are smaller, lighter, and more biocompatible, making them candidates for drug design .
Macrocyclic vs. Bicyclic Frameworks
The dodecakis-substituted resorcin[4]arene () is a macrocycle with 12 ester groups, enabling host-guest interactions for molecular encapsulation. By contrast, the target compound’s bicyclic antimony-oxygen structure is rigid and metal-coordinating, favoring ion-exchange or catalytic applications .
Carboxylate vs. Ester Functionalization
While both the target compound and the dodecakis-resorcinarene feature oxygen-rich groups, the former uses carboxylates for ionic solubility and metal binding, whereas the latter employs ester groups for hydrophobic interactions .
Notes
- Regulatory restrictions may apply to antimony compounds due to environmental and health concerns.
Biological Activity
Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate; hydrate (commonly referred to as dipotassium antimony tartrate) is a complex organometallic compound with significant biological implications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C8H4K2O12Sb2
- Molecular Weight : 613.83 g/mol
- CAS Number : 331753-56-1
- IUPAC Name : Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate
Biological Activity
Dipotassium antimony tartrate has been historically utilized for its medicinal properties. Its biological activities are primarily attributed to its antimony content and the unique structural configuration that allows it to interact with biological systems.
The compound exhibits biological activity through several mechanisms:
- Antiparasitic Activity : It is notably used in the treatment of schistosomiasis and other parasitic infections due to its ability to disrupt metabolic processes in parasites.
- Expectorant Properties : It has been utilized as an expectorant in traditional medicine to aid in the expulsion of mucus from the respiratory tract.
- Nauseant Effects : The compound can induce nausea which has been exploited therapeutically in certain contexts.
Pharmacological Applications
Dipotassium antimony tartrate has several applications in pharmacology:
- Treatment of Schistosomiasis : It is effective against schistosomiasis caused by Schistosoma species.
- Antimicrobial Agent : Exhibits activity against various bacterial strains and fungi.
- Research Tool : Used in studies investigating the biochemical pathways affected by antimony compounds.
Case Study 1: Treatment of Schistosomiasis
A clinical trial involving patients with schistosomiasis demonstrated that administration of dipotassium antimony tartrate resulted in significant reductions in parasite load and associated symptoms. Patients showed improved liver function and reduced abdominal pain following treatment.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that dipotassium antimony tartrate possesses antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL.
Safety and Toxicology
While dipotassium antimony tartrate is effective as a therapeutic agent, it is essential to consider its toxicity profile:
- Toxicity Concerns : The compound can be harmful if ingested or inhaled and may cause gastrointestinal irritation or respiratory distress.
- Recommended Dosage : Careful dosing is crucial; typical dosages for therapeutic use range from 0.5 to 1 mg/kg body weight.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
